molecular formula C29H26N2O2 B12577488 N-(2-Benzoylphenyl)2-(dibenzylamino)acetamide CAS No. 615576-89-1

N-(2-Benzoylphenyl)2-(dibenzylamino)acetamide

Katalognummer: B12577488
CAS-Nummer: 615576-89-1
Molekulargewicht: 434.5 g/mol
InChI-Schlüssel: IJLCBJVCSUHZTA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-Benzoylphenyl)2-(dibenzylamino)acetamide is an organic compound with the molecular formula C29H26N2O2 and a molecular weight of 434.539 g/mol . This compound is characterized by the presence of a benzoyl group attached to a phenyl ring, which is further connected to a dibenzylamino acetamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Benzoylphenyl)2-(dibenzylamino)acetamide typically involves the reaction of 2-benzoylbenzoic acid with dibenzylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-Benzoylphenyl)2-(dibenzylamino)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dibenzylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted acetamides.

Wissenschaftliche Forschungsanwendungen

N-(2-Benzoylphenyl)2-(dibenzylamino)acetamide is used in various scientific research fields, including:

Wirkmechanismus

The mechanism of action of N-(2-Benzoylphenyl)2-(dibenzylamino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(2-Benzoylphenyl)2-(dibenzylamino)acetamide is unique due to the presence of both the benzoyl and dibenzylamino groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various research applications.

Eigenschaften

CAS-Nummer

615576-89-1

Molekularformel

C29H26N2O2

Molekulargewicht

434.5 g/mol

IUPAC-Name

N-(2-benzoylphenyl)-2-(dibenzylamino)acetamide

InChI

InChI=1S/C29H26N2O2/c32-28(30-27-19-11-10-18-26(27)29(33)25-16-8-3-9-17-25)22-31(20-23-12-4-1-5-13-23)21-24-14-6-2-7-15-24/h1-19H,20-22H2,(H,30,32)

InChI-Schlüssel

IJLCBJVCSUHZTA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(=O)NC3=CC=CC=C3C(=O)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.